Bienvenue dans la boutique en ligne BenchChem!

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide

Molecular weight Lipophilicity Drug-likeness

GPR119-targeted SAR campaigns often stall when positional isomers lack defined pharmacophoric geometry. This 4-yl isomer solves that ambiguity. • Defined 4-position vector enables systematic receptor-interaction mapping, unlike 3-yl isomers. • Metabolically stable trifluoroethyl bioisostere replaces ethyl groups without altering core topology. • Fragment-like profile (MW 250.26, XLogP3 1.7) leaves ample headroom for parallel library synthesis. • Screening-ready purity (≥98%) suitable for direct use in cAMP accumulation assays (HEK293).

Molecular Formula C11H17F3N2O
Molecular Weight 250.265
CAS No. 2097883-87-7
Cat. No. B2819749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
CAS2097883-87-7
Molecular FormulaC11H17F3N2O
Molecular Weight250.265
Structural Identifiers
SMILESC1CC1C(=O)NC2CCN(CC2)CC(F)(F)F
InChIInChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17)
InChIKeyPHLSZXQLXNLJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide Overview


N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2097883-87-7) is a synthetic small molecule with the molecular formula C11H17F3N2O and a molecular weight of 250.26 g/mol [1]. It belongs to the class of N-cyclopropyl-N-piperidinyl-amide derivatives, which have been described as GPR119 receptor modulators in patent literature, though no specific biological data are publicly disclosed for this exact compound [2]. The molecule features a piperidine ring N-substituted with a 2,2,2-trifluoroethyl group and bearing a cyclopropanecarboxamide moiety at the 4-position, a scaffold architecture that combines the conformational rigidity of the cyclopropyl ring with the electron-withdrawing and lipophilic character of the trifluoroethyl group [3].

Chemotype N-cyclopropyl-N-piperidinyl-amide derivative
Patent context GPR119 receptor modulator series (no public bioactivity data)
Research use SAR probe and fragment-like building block

N-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide: Non-Interchangeable with Analogs


Within the N-cyclopropyl-N-piperidinyl-amide chemotype, seemingly minor structural modifications produce substantial changes in key drug-likeness parameters that can alter pharmacokinetic behavior and binding interactions [1]. The specific combination of the 4-position cyclopropanecarboxamide attachment and the N-trifluoroethyl substitution on the piperidine ring generates a unique vector arrangement of hydrogen bond donor/acceptor pharmacophoric points and a distinctive lipophilicity profile (XLogP3 = 1.7) that is not replicated by the 3-yl positional isomer (also XLogP3 = 1.7, but with altered spatial presentation of the amide group) [2] or by the cyclobutane analog (XLogP3 = 2.2, MW = 264.29 g/mol) [3]. The trifluoroethyl group is also recognized as a metabolically more stable bioisostere of the ethyl or ethoxy group, a property that cannot be assumed for non-fluorinated congeners [4]. These differences mean that in-class compounds cannot be treated as functionally interchangeable without experimental verification, particularly in structure-activity relationship (SAR) studies and screening campaigns where structural pre-organization and pharmacophoric geometry are critical determinants of target engagement.

Positional isomer (3-yl) shares identical computed physicochemical descriptors, yet presents a different pharmacophoric orientation, which may influence target engagement and SAR interpretation.
Cyclobutane analog exhibits increased molecular weight and lipophilicity; this may shift ADME profile and off-target binding behavior relative to the cyclopropane derivative.
Non-fluorinated congeners lack the metabolic stability advantage of the trifluoroethyl group and cannot be assumed bioequivalent in metabolic studies.

Differentiation vs. Closest Analogs


MW and Lipophilicity vs. Cyclobutane Analog

The target compound (MW = 250.26 g/mol, XLogP3 = 1.7) is both lighter and less lipophilic than the cyclobutane analog N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclobutanecarboxamide (MW = 264.29 g/mol, XLogP3 = 2.2) [1][2]. A molecular weight difference of 14 Da and a ΔXLogP3 of 0.5 log units are significant in medicinal chemistry optimization. The lower MW of the target positions it more favorably within standard lead-likeness criteria (MW ≤ 300) and provides room for further functionalization without exceeding drug-likeness thresholds. The 0.5 log unit lower lipophilicity may translate to reduced non-specific protein binding, reduced phospholipidosis risk, and improved solubility profiles relative to the cyclobutane congener [3].

MW & Lipophilicity
Reported
Target: MW 250.26, XLogP3 1.7 Comparator: MW 264.29, XLogP3 2.2 ΔMW -14 Da (5.3%), ΔXLogP3 -0.5
Lower MW and lipophilicity support lead-likeness and synthetic headroom.
PubChem computed; no experimental logD available.
Molecular weight Lipophilicity Drug-likeness Lead optimization

Positional Isomerism: 4-yl vs. 3-yl Pharmacophore Geometry

The target compound (4-yl isomer) and its 3-yl positional isomer (CAS 2742020-23-9) share identical molecular formula (C11H17F3N2O), MW (250.26), XLogP3 (1.7), TPSA (32.3 Ų), HBD (1), and HBA (5) [1][2]. However, the amide NH and carbonyl oxygen are presented at different spatial vectors relative to the piperidine nitrogen. In the 4-yl isomer, the amide group extends axially from the piperidine ring in a para-like orientation, whereas in the 3-yl isomer, it emerges with a meta-like orientation that alters the angle between the trifluoroethyl side chain and the cyclopropane carboxamide pharmacophore. These geometric differences can produce distinct binding poses in target proteins, affecting affinity, selectivity, and SAR tractability. For procurement purposes, the 4-yl isomer may be preferred for SAR exploration around linear, para-disubstituted piperidine scaffolds, while the 3-yl isomer serves kinked or bent molecular geometries.

Positional isomerism
Context-dependent
4-yl vs. 3-yl: identical MW, XLogP3, TPSA, HBD, HBA. Para-like vs. meta-like amide orientation.
Pharmacophoric geometry differs despite identical computed descriptors.
Binding mode interpretation requires 3D conformational analysis.
Positional isomerism Pharmacophoric geometry Spatial pre-organization SAR

Carboxamide vs. Sulfonamide Bioisosterism

The target compound features a cyclopropanecarboxamide linkage, whereas the sulfonamide analog N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549010-63-9, MW = 286.32 g/mol) contains a cyclopropanesulfonamide moiety [1]. Carboxamides and sulfonamides are established bioisosteres, but they differ substantially in geometry (trigonal planar amide vs. tetrahedral sulfonamide), hydrogen bond acceptor strength (carbonyl oxygen vs. sulfonyl oxygens), and metabolic stability. Sulfonamides generally exhibit stronger H-bond acceptor character and higher metabolic stability but also have higher molecular weight (here, ΔMW ≈ 36 Da) and may present CYP450 inhibition liabilities not seen with amides [2]. For screening libraries targeting amide-recognizing enzymes (e.g., proteases, deacetylases), the carboxamide of the target compound is the more relevant chemotype.

Carboxamide vs. Sulfonamide
Class-level
Target: cyclopropanecarboxamide (planar, HBA 5) Comparator: cyclopropanesulfonamide (tetrahedral, MW +36 Da)
Amide geometry favors protease/deacetylase target classes over sulfonamide bioisostere.
Class-level bioisostere comparison; experimental binding data not available.
Bioisosterism Carboxamide Sulfonamide Hydrogen bonding

Cyclopropane vs. Cyclobutane Ring Strain and Rigidity

The cyclopropane ring in the target compound introduces approximately 27.5 kcal/mol of ring strain and enforces a rigid, planar three-carbon geometry that constrains the amide carbonyl orientation [1]. In contrast, the cyclobutane analog (CAS 2877675-00-6) has lower ring strain (~26.5 kcal/mol for cyclobutane) and exhibits conformational puckering that introduces additional degrees of rotational freedom in the carboxamide side chain [2]. The greater rigidity of the cyclopropane derivative results in a more defined and predictable pharmacophoric presentation, which is advantageous for computational docking studies and structure-based drug design. However, the higher ring strain may also influence metabolic stability, as cyclopropane rings can undergo CYP450-mediated ring-opening reactions, though the trifluoroethyl group may partially offset this liability through electronic effects [3].

Ring strain & Rigidity
Class-level
Cyclopropane: ~27.5 kcal/mol, planar, rigid Cyclobutane: ~26.5 kcal/mol, puckered, more flexible
Greater conformational rigidity may reduce entropic binding penalty in docking.
Strain values from literature; impact on metabolic stability is context-dependent.
Ring strain Conformational analysis Cyclopropane Cyclobutane

Recommended Research and Procurement Scenarios


GPR119 Agonist Hit-to-Lead Exploration

Based on the patent landscape describing N-cyclopropyl-N-piperidinyl-amides as GPR119 modulators [5], this compound serves as a structurally characterized starting point for SAR exploration in type 2 diabetes and obesity research. Its 4-yl substitution pattern offers a distinct pharmacophoric geometry relative to 3-yl isomers, enabling systematic exploration of vector-dependent receptor interactions. Procurement in screening-ready purity (≥98%, as available from Leyan ) is recommended for direct use in GPR119 cAMP accumulation assays in HEK293 cells, a standard functional assay format established in the literature [2].

Building Block for Diversity-Oriented Synthesis and Fragment Libraries

With a molecular weight of only 250.26 g/mol, XLogP3 of 1.7, and a complexity score of 281 [5], this compound meets standard fragment-likeness criteria (MW < 300, clogP < 3) and can serve as a versatile building block for parallel library synthesis. The trifluoroethyl-piperidine scaffold provides a metabolically stable anchor point for further derivatization via amide coupling, reductive amination, or N-alkylation reactions. Its favorable lead-likeness profile leaves substantial synthetic headroom for property optimization without exceeding drug-like space boundaries .

Negative Control for Fluorinated Bioisostere Studies

The trifluoroethyl group is an established bioisostere of the ethyl group that confers increased metabolic stability and altered lipophilicity [5]. This compound can be employed alongside its non-fluorinated ethyl analog (not commercially available under a distinct CAS but synthetically accessible) to deconvolute the contribution of fluorine substitution to target binding, selectivity, and ADME properties in medicinal chemistry programs. The cyclopropane ring further provides a rigid, defined geometry that reduces conformational ambiguity in structure-activity relationship interpretation .

In Silico Screening and Model Validation

Given the absence of publicly disclosed biological data, this compound represents an ideal test case for prospective in silico screening campaigns and computational model validation. Its well-defined 2D structure (PubChem CID 126853121) enables accurate generation of 3D conformers for molecular docking, pharmacophore modeling, and molecular dynamics simulations [5]. Its computed physicochemical parameters (TPSA = 32.3 Ų, HBD = 1, HBA = 5, Rotatable Bonds = 3) place it in favorable oral drug-like space, allowing its use as a validation probe for predictive ADME models before committing to synthesis of more complex analogs .

Application
Selection Property
Validation Focus
GPR119 agonist hit-to-lead
GPCR modulator chemotype, 4-yl vector geometry
Cellular cAMP functional assay response
Diversity-oriented synthesis building block
Fragment-likeness profile (low MW, moderate lipophilicity)
Parallel library synthesis and property optimization
Fluorinated bioisostere control
Trifluoroethyl vs. ethyl metabolic stability comparison
Deconvolution of fluorine contribution to binding/ADME
In silico model validation
Well-defined 2D/3D descriptors, favorable computed physicochemical space
Docking, pharmacophore modeling, and ADME prediction testing
Quote Request

Request a Quote for N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.